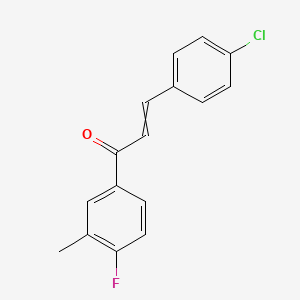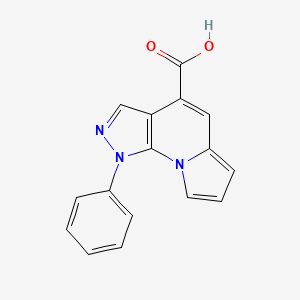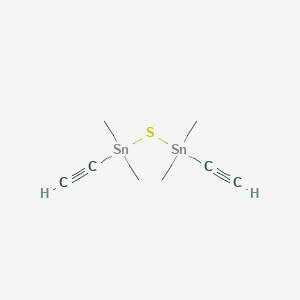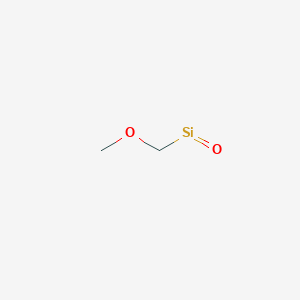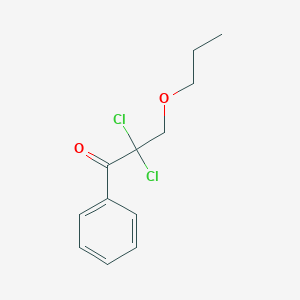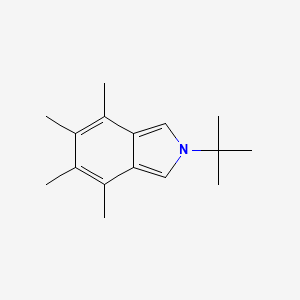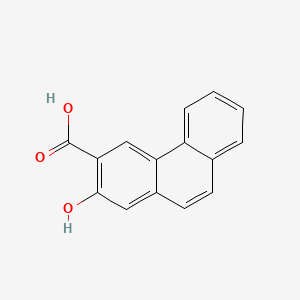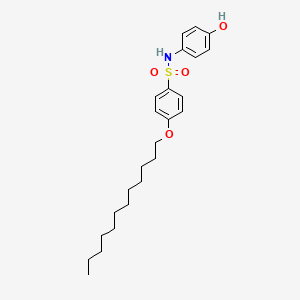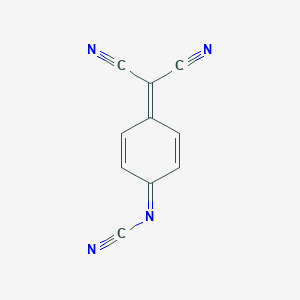
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide is a compound known for its unique chemical structure and properties It belongs to the family of dicyanomethylene derivatives, which are characterized by the presence of multiple cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide typically involves the reaction of malononitrile with appropriate aldehydes or ketones under basic conditions. The reaction proceeds through a condensation mechanism, forming the dicyanomethylene moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyanomethylene oxides, while reduction may produce dicyanomethylene amines.
科学的研究の応用
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which 4-(dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide exerts its effects is primarily through its electronic properties. The multiple cyano groups create a highly electron-deficient environment, which can interact with various molecular targets. This interaction can influence molecular pathways, such as electron transfer processes, making the compound useful in applications like organic electronics and photonics.
類似化合物との比較
Similar Compounds
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM): Known for its use in organic light-emitting diodes (OLEDs) and as a laser dye.
Dicyanoisophorone (DCO): Used in fluorescence imaging and as a component in photovoltaic cells.
Uniqueness
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control of electronic interactions, such as in the development of advanced materials and sensors.
特性
CAS番号 |
116267-99-3 |
|---|---|
分子式 |
C10H4N4 |
分子量 |
180.17 g/mol |
IUPAC名 |
[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]cyanamide |
InChI |
InChI=1S/C10H4N4/c11-5-9(6-12)8-1-3-10(4-2-8)14-7-13/h1-4H |
InChIキー |
PPPJNKXQPGCECC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC#N)C=CC1=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)


![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)
